(S)-P7C3-OMe

Description

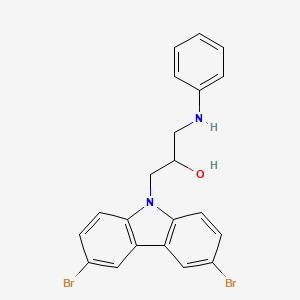

Structure

3D Structure

Properties

IUPAC Name |

1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Br2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHHRERIIVOATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385472 | |

| Record name | 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301353-96-8 | |

| Record name | 3,6-Dibromo-α-[(phenylamino)methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301353-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P7C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P7C3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ZWJ3QXR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol, more commonly known by its designation P7C3, is a novel aminopropyl carbazole compound that has garnered significant attention for its potent neuroprotective properties. Discovered through an unbiased in vivo screen for compounds that enhance adult hippocampal neurogenesis, P7C3 and its derivatives have demonstrated efficacy in a variety of preclinical models of neurodegenerative diseases and nerve injury. This technical guide provides a comprehensive overview of the core mechanism of action of P7C3, focusing on its interaction with Nicotinamide Phosphoribosyltransferase (NAMPT) and the subsequent modulation of the NAD+ salvage pathway. This document synthesizes key experimental findings, presents quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

Neurodegenerative diseases and neuronal injury represent a significant and growing unmet medical need. A promising therapeutic strategy is the identification of small molecules that can protect neurons from cell death and promote their survival. 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3) emerged from a target-agnostic screen as a compound that enhances the survival of newborn neurons in the adult brain[1][2]. Subsequent studies have revealed that P7C3 is orally bioavailable, crosses the blood-brain barrier, and is non-toxic at efficacious doses[2][3]. The primary mechanism underlying its neuroprotective effects has been identified as the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway[1][4].

Core Mechanism of Action: NAMPT Activation and NAD+ Synthesis

The central tenet of P7C3's mechanism of action is its ability to positively modulate the activity of NAMPT. This enzyme is critical for cellular bioenergetics and signaling, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to nicotinamide adenine dinucleotide (NAD+)[1][4].

Direct Target Identification

The identification of NAMPT as the direct intracellular target of P7C3 was achieved through a series of elegant experiments. An active derivative of P7C3, modified with a benzophenone for photo-crosslinking and an alkyne for click chemistry, was used to pull down its binding partners from cell lysates. This led to the successful identification of NAMPT as the protein that P7C3 directly interacts with[1][5].

Enhancement of NAMPT Enzymatic Activity

In vitro studies using purified, recombinant human NAMPT have demonstrated that active variants of P7C3, such as P7C3-A20, directly enhance the enzyme's catalytic activity in a dose-dependent manner[1][4]. This enhancement of NAMPT activity leads to an increased rate of NMN production from nicotinamide, thereby boosting the cellular NAD+ pool.

Restoration of Cellular NAD+ Levels

In cellular models of NAD+ depletion, such as doxorubicin-induced toxicity, treatment with P7C3 has been shown to restore intracellular NAD+ levels[1][4]. Doxorubicin is known to activate poly(ADP-ribose) polymerase (PARP), an enzyme that consumes large amounts of NAD+ for DNA repair, leading to a significant drop in cellular NAD+ concentrations. P7C3's ability to counteract this effect by stimulating the NAMPT-mediated salvage pathway underscores its role in maintaining NAD+ homeostasis[1].

Signaling Pathways

The neuroprotective effects of P7C3 are mediated through the downstream consequences of increased cellular NAD+ levels. NAD+ is a crucial co-substrate for a class of enzymes called sirtuins, which play a vital role in cellular stress resistance, metabolism, and longevity.

The NAMPT-NAD+-Sirtuin Axis

By increasing the availability of NAD+, P7C3 indirectly activates sirtuins, particularly SIRT1. SIRT1 is a protein deacetylase that targets a wide range of substrates to orchestrate a pro-survival cellular program. The activation of SIRT1 signaling cascades is believed to be a key contributor to the neuroprotective effects of P7C3[6]. The relationship between P7C3, NAMPT, NAD+, and downstream effectors is depicted in the signaling pathway diagram below.

Caption: P7C3 activates NAMPT, increasing NAD+ levels and stimulating SIRT1-mediated neuroprotection.

Quantitative Data

The following table summarizes the available quantitative data for P7C3 and its analogs. It is important to note that much of the detailed quantitative analysis has been performed on optimized derivatives of the parent P7C3 compound.

| Compound | Assay | Result | Reference |

| P7C3 | In vivo hippocampal neurogenesis | Maximal efficacy at 5 mg/kg/day (oral) | [2] |

| P7C3-A20 | Doxorubicin-induced toxicity protection | 5 µM showed significant protection | [5] |

| P7C3-A20 | Toxicity in cultured human cell lines | IC50 > 10 µM | [2] |

| (-)-P7C3-S243 | Toxicity in cultured human cell lines | IC50 > 10 µM | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of P7C3.

NAMPT Enzymatic Activity Assay

A coupled-enzyme assay is utilized to measure the activity of purified recombinant NAMPT.

-

Reaction Mixture: The reaction is initiated by adding purified NAMPT to a solution containing nicotinamide, ATP, and phosphoribosyl pyrophosphate (PRPP).

-

Coupling Enzymes: The reaction mixture also contains NMNAT (nicotinamide mononucleotide adenylyltransferase) and a suitable dehydrogenase (e.g., alcohol dehydrogenase).

-

Detection: The NMN produced by NAMPT is converted to NAD+ by NMNAT. The generated NAD+ is then used by the dehydrogenase to produce a detectable signal, such as the conversion of a substrate to a fluorescent or chromogenic product, or the change in absorbance due to NADH formation.

-

P7C3 Treatment: To assess the effect of P7C3, the compound is pre-incubated with NAMPT before initiating the reaction. The change in reaction rate is then measured to determine the extent of activation[1].

Caption: Workflow for the coupled-enzyme assay to measure NAMPT activity.

Cellular NAD+ Level Measurement

-

Cell Culture and Treatment: Cells (e.g., U2OS) are cultured under standard conditions. To induce NAD+ depletion, cells are treated with an agent like doxorubicin. A separate group of cells is pre-treated with P7C3 before doxorubicin exposure.

-

Cell Lysis: After the treatment period, cells are harvested and lysed to release intracellular metabolites.

-

NAD+ Quantification: The concentration of NAD+ in the cell lysates is determined using a commercially available NAD+/NADH assay kit. These kits typically use a cycling enzymatic reaction that generates a product quantifiable by colorimetry or fluorometry.

-

Normalization: The measured NAD+ levels are normalized to the total protein concentration in each sample to account for variations in cell number[7].

In Vivo Neurogenesis Assay

-

Animal Model: Adult mice are used for this assay.

-

BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that is incorporated into the DNA of proliferating cells.

-

P7C3 Administration: Mice are treated with P7C3 (e.g., 5 mg/kg/day) or a vehicle control, typically via oral gavage, for a specified period (e.g., 30 days).

-

Tissue Processing: At the end of the treatment period, the mice are euthanized, and their brains are harvested, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify the labeled newborn cells and a neuronal marker (e.g., NeuN) to confirm their neuronal phenotype.

-

Quantification: The number of BrdU+/NeuN+ cells in the dentate gyrus of the hippocampus is quantified using microscopy to determine the net level of neurogenesis[2].

Other Potential Mechanisms and Future Directions

While the activation of NAMPT is the most well-established mechanism of action for P7C3's neuroprotective effects, some studies have suggested other potential targets, particularly at higher concentrations.

-

RRM2 and cGAS-STING Pathway: In the context of renal cell carcinoma, high concentrations of P7C3 have been shown to suppress tumor growth by reducing the expression of ribonucleotide reductase subunit M2 (RRM2) and activating the cGAS-STING signaling pathway[8].

-

Phosphoglycerate Kinase 1 (PGK1): A human protein microarray study identified PGK1, a key enzyme in glycolysis, as a potential binding partner for P7C3 in glioma cells[9].

These findings suggest that P7C3 may have a broader range of biological activities, which could be context-dependent (e.g., cell type, compound concentration). Further research is warranted to fully elucidate these alternative mechanisms and their potential therapeutic implications.

Conclusion

3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3) represents a promising class of neuroprotective agents with a well-defined core mechanism of action. By activating the rate-limiting enzyme NAMPT in the NAD+ salvage pathway, P7C3 enhances cellular NAD+ levels, which in turn promotes neuronal survival, likely through the activation of sirtuin-dependent signaling pathways. The compelling preclinical data for P7C3 and its analogs in various models of neurological disorders highlight its potential for further development as a novel therapeutic for these devastating conditions. This guide provides a foundational understanding of P7C3's mechanism, which will be critical for designing future studies and ultimately translating this promising compound into the clinic.

References

- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Aminopropyl Carbazole P7C3: A Technical Guide to its Cellular Targets and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P7C3 series of aminopropyl carbazole compounds represents a promising class of neuroprotective agents with demonstrated efficacy in a variety of preclinical models of neurodegenerative diseases and neuronal injury. Discovered through an unbiased in vivo screen for compounds that enhance hippocampal neurogenesis, the mechanism of action of P7C3 has been elucidated, revealing a novel pathway for therapeutic intervention. This technical guide provides an in-depth overview of the neuroprotective properties of P7C3 and its derivatives, their primary cellular target, the downstream signaling pathways, quantitative efficacy data, and detailed experimental protocols for their study.

Introduction

Neurodegenerative diseases, such as Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and traumatic brain injury (TBI), are characterized by the progressive loss of neuronal structure and function. Currently, there is a significant unmet medical need for therapeutics that can halt or reverse this neuronal death. The P7C3 class of compounds, including the parent molecule P7C3 and its more potent derivatives P7C3-A20 and (-)-P7C3-S243, have emerged as significant candidates in the field of neuroprotection.[1][2][3] These orally bioavailable, brain-penetrant small molecules have shown remarkable efficacy in promoting the survival of both developing and mature neurons in various animal models.[2][4] The primary mechanism of action for the P7C3 family is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[5][6] By enhancing NAMPT activity, P7C3 compounds replenish cellular NAD+ levels, a critical molecule for neuronal health and survival.[5][7]

Mechanism of Action: Targeting the NAD+ Salvage Pathway

The neuroprotective effects of the P7C3 family of compounds are primarily attributed to their ability to positively modulate the activity of nicotinamide phosphoribosyltransferase (NAMPT).[5][7] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the main route for NAD+ biosynthesis in mammals.[8] NAD+ is an essential coenzyme involved in numerous cellular processes, including redox reactions, energy metabolism, and as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are involved in DNA repair and cell death pathways.[9]

Under conditions of cellular stress, such as those induced by neurotoxins or injury, NAD+ levels can become depleted, leading to mitochondrial dysfunction and apoptosis.[5] P7C3 compounds have been shown to bind to and allosterically activate NAMPT, thereby increasing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the precursor to NAD+.[5][10] This leads to a restoration of cellular NAD+ pools, which in turn supports neuronal survival and function.[5]

Signaling Pathway Diagram

Cellular Targets

Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

The primary cellular target of the P7C3 class of compounds was identified as NAMPT through a photo-crosslinking and click chemistry approach.[4][5] A derivative of P7C3, P7C3-S326, containing a benzophenone for photo-crosslinking and an alkyne for click chemistry, was used to covalently label its binding partners in cell lysates.[4] Competition experiments with excess P7C3-A20, a more potent analog, demonstrated specific binding to a 70 kDa protein, which was subsequently identified as NAMPT by mass spectrometry.[4] Further validation was provided by in vitro enzymatic assays showing that P7C3 derivatives directly enhance the activity of purified NAMPT.[5]

Potential Off-Target Effects

While NAMPT is the primary target for the neuroprotective effects of P7C3, other cellular interactions have been reported, particularly at higher concentrations.

-

Phosphoglycerate Kinase 1 (PGK1): In glioma cells, P7C3 has been shown to directly target PGK1, a key enzyme in glycolysis.[11][12] This interaction leads to the degradation of PGK1, thereby inhibiting aerobic glycolysis and suppressing glioma growth.[11][12] This anti-cancer effect occurs at higher concentrations than those required for neuroprotection.[9]

-

cGAS-STING Pathway: At high concentrations (e.g., 30 μM), P7C3 has been observed to activate the cGAS-STING signaling pathway in renal cell carcinoma.[9] This pathway is involved in the innate immune response to cytosolic DNA and can lead to apoptosis. The activation of this pathway by P7C3 appears to be mediated through the regulation of the RRM2/Bcl-2/BAX axis.[9]

Quantitative Data on Neuroprotective Efficacy

The efficacy of P7C3 and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vivo Efficacy of P7C3 and Derivatives in Neurodegenerative and Injury Models

| Compound | Model | Species | Dosing Regimen | Key Efficacy Readout | Reference(s) |

| P7C3 | Hippocampal Neurogenesis | Mouse | 20 mg/kg/day, i.p. | Increased survival of newborn neurons | [13] |

| P7C3-A20 | Parkinson's Disease (MPTP) | Mouse | 1-5 mg/kg/day | Nearly complete rescue of TH+ neurons at 5 mg/kg | [2] |

| (-)-P7C3-S243 | Parkinson's Disease (6-OHDA) | Rat | Post-injury administration | Blocked dopaminergic neuron cell death and preserved motor function | [8] |

| P7C3-A20 | Traumatic Brain Injury (Blast-mediated) | Mouse | 10 mg/kg/day, i.p. (chronic) | Reversed cognitive impairment and restored blood-brain barrier integrity | [14][15] |

| P7C3-S243 | Traumatic Brain Injury (Blast-mediated) | Mouse | 3, 10, 30 mg/kg/day, i.p. | Complete protection of hippocampal-dependent spatial memory at all doses | [16][17] |

| P7C3-A20 | Amyotrophic Lateral Sclerosis (G93A-SOD1) | Mouse | Not specified | Neuroprotective activity observed | [2] |

Table 2: In Vitro Efficacy and Potency of P7C3 Derivatives

| Compound | Assay | Cell Line/System | Concentration | Effect | Reference(s) |

| P7C3-A20 | Doxorubicin-induced toxicity | U2OS cells | 5 µM | Protection from doxorubicin-mediated toxicity | [7] |

| P7C3-A20 | NAMPT Enzymatic Assay | Purified human NAMPT | Dose-dependent | Enhanced enzymatic activity | [5] |

| P7C3 | Renal Cell Carcinoma Proliferation | 786-O and Caki-1 cells | 30 µM | Suppressed proliferation and induced apoptosis | [9] |

| P7C3-A20 | Oxidative Stress | Human brain microvascular endothelial cells | Dose-dependent | Blocked H2O2-induced cell death | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective properties and cellular targets of P7C3.

In Vivo Hippocampal Neurogenesis Assay

This protocol is designed to assess the effect of P7C3 compounds on the survival of newborn neurons in the adult mouse hippocampus.

Workflow Diagram:

Methodology:

-

Animal Dosing: Administer the P7C3 compound or vehicle to adult mice via the desired route (e.g., intraperitoneal injection) at the specified dose and frequency.[13]

-

BrdU Labeling: To label dividing cells, administer a pulse of 5'-bromo-2'-deoxyuridine (BrdU) via intraperitoneal injection (e.g., 50 mg/kg).[6][13][18]

-

Survival Period: Continue the P7C3/vehicle administration for a defined period (e.g., 4 weeks) to allow for the differentiation and maturation of the labeled cells.[2]

-

Tissue Processing: At the end of the survival period, perfuse the animals with saline followed by 4% paraformaldehyde.[6] Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.

-

Sectioning: Section the brains coronally (e.g., 40 µm thickness) using a cryostat or vibratome.

-

Immunohistochemistry:

-

Perform antigen retrieval for BrdU staining (e.g., incubation in 2N HCl).

-

Incubate sections with primary antibodies against BrdU (to identify labeled cells) and a mature neuronal marker such as NeuN.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

-

Imaging and Quantification: Acquire images of the dentate gyrus using a confocal microscope.[2] Use unbiased stereological methods to quantify the number of BrdU-positive and BrdU/NeuN double-positive cells.[19]

In Vitro NAMPT Enzymatic Activity Assay

This coupled enzymatic assay measures the ability of P7C3 compounds to enhance the activity of purified NAMPT.[5]

Workflow Diagram:

Methodology:

-

Reagents:

-

Purified recombinant human NAMPT and NMNAT enzymes.

-

Reaction buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2).

-

Substrates: Nicotinamide, ATP, Ethanol.

-

Coupling enzyme: Alcohol dehydrogenase.

-

P7C3 compound dissolved in DMSO.

-

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, substrates, and coupling enzymes.

-

Compound Addition: Add the P7C3 compound at various concentrations or vehicle (DMSO) to the wells.

-

Initiate Reaction: Start the reaction by adding purified NAMPT.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.[5]

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the P7C3 compound and compare it to the vehicle control to determine the extent of NAMPT activation.

Photo-crosslinking and Target Identification

This protocol outlines the general steps for identifying the cellular target of P7C3 using a photo-activatable probe.[4][5][20]

Logical Relationship Diagram:

Methodology:

-

Probe Synthesis: Synthesize a P7C3 analog containing a photo-reactive group (e.g., benzophenone or diazirine) and a reporter handle (e.g., an alkyne for click chemistry).[4][20]

-

Cell Lysis: Prepare a protein lysate from a relevant cell line.

-

Incubation: Incubate the cell lysate with the photo-probe. For competition experiments, pre-incubate a parallel sample with a 10-100 fold molar excess of a non-probe P7C3 analog (e.g., P7C3-A20).[20]

-

UV Cross-linking: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.[4]

-

Click Chemistry: Add a reporter molecule containing an azide group (e.g., azide-biotin or azide-fluorophore) along with the necessary catalysts (e.g., copper(I)) to attach the reporter to the probe via click chemistry.

-

Detection and Identification:

-

If a fluorescent reporter was used, visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. The specific target will appear as a band that is diminished in the competition lane.[4]

-

If a biotin reporter was used, enrich the labeled proteins using streptavidin beads, followed by elution and identification by mass spectrometry.

-

Conclusion

The P7C3 family of aminopropyl carbazoles represents a significant advancement in the quest for effective neuroprotective therapeutics. Their well-defined mechanism of action, centered on the activation of NAMPT and the enhancement of the NAD+ salvage pathway, provides a strong rationale for their development. The extensive preclinical data, demonstrating efficacy in models of both chronic neurodegeneration and acute neuronal injury, underscore their therapeutic potential. While off-target effects have been noted at higher concentrations, the neuroprotective window appears to be well-tolerated. Further research and clinical investigation are warranted to translate the promising preclinical findings of P7C3 and its derivatives into novel treatments for patients suffering from a range of devastating neurological disorders.

References

- 1. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [iro.uiowa.edu]

- 9. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]

- 10. researchgate.net [researchgate.net]

- 11. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brief treatment with P7C3-A20 in chronic blast-mediated traumatic brain injury, one year after blast exposure, improves cognition, restores the blood-brain barrier, and reduces neurodegeneration. | Cleveland Brain Health InitiativeBrief treatment with P7C3-A20 in chronic blast-mediated traumatic brain injury, one year after blast exposure, improves cognition, restores the blood-brain barrier, and reduces neurodegeneration. | Cleveland Brain Health Initiative | School of Medicine | Case Western Reserve University [case.edu]

- 15. pnas.org [pnas.org]

- 16. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]

- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 20. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of the Carbazole Moiety in the Neuroprotective Activity of P7C3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The P7C3 class of aminopropyl carbazole compounds has emerged as a promising therapeutic avenue for a range of neurodegenerative diseases and neuronal injuries.[1][2][3][4] At the heart of this class of molecules lies the carbazole moiety, a rigid, planar heterocyclic structure that is indispensable for their biological activity. This technical guide delves into the pivotal role of the carbazole group in the neuroprotective effects of P7C3, detailing its mechanism of action, structure-activity relationships, and the experimental methodologies used to elucidate its function.

The Core Mechanism: Allosteric Activation of NAMPT

The neuroprotective effects of P7C3 and its analogs are primarily attributed to their ability to enhance the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis.[5][6][7][8][9] By binding to and allosterically activating NAMPT, P7C3 compounds boost cellular NAD+ levels.[5][7][10][11] This elevation in NAD+ is critical for counteracting the neuronal damage seen in various pathological conditions, as NAD+ is a vital cofactor for enzymes involved in cellular energy metabolism, DNA repair, and signaling, including the sirtuins.[5]

The carbazole moiety is a critical component of the P7C3 pharmacophore, providing a rigid scaffold that correctly positions the other functional groups for optimal interaction with the NAMPT enzyme. While the precise binding site and the nature of the interaction are still under investigation, structure-activity relationship (SAR) studies have underscored the importance of the carbazole core.

Structure-Activity Relationship: The Significance of the Carbazole Core

Medicinal chemistry campaigns aimed at optimizing the potency and drug-like properties of P7C3 have generated a wealth of data on the importance of the carbazole moiety. These studies have revealed that modifications to the carbazole ring system can dramatically alter the neuroprotective efficacy of the resulting compounds.

One of the key findings is that the substitution pattern on the carbazole ring is crucial for activity. For instance, the presence of bromine atoms at the 3 and 6 positions of the carbazole nucleus is a common feature of many potent P7C3 analogs. Replacing both bromine atoms with methyl groups results in a nearly inactive compound.[1] This suggests that the electronic properties and steric bulk imparted by the bromine atoms are important for the interaction with NAMPT.

Furthermore, the integrity of the carbazole ring system itself is essential. Analogs lacking the carbazole core have consistently shown diminished or abolished neuroprotective activity, highlighting its role as the foundational structural element.

Quantitative Data on P7C3 and its Analogs

The following tables summarize key quantitative data for P7C3 and some of its notable analogs, demonstrating the impact of structural modifications on their neuroprotective and NAMPT-activating properties.

| Compound | In vivo Hippocampal Neurogenesis Assay (Dose) | Relative Activity vs. P7C3 | Reference |

| P7C3 | 5 mg/kg/day (maximal efficacy) | 1x | [1] |

| P7C3-A20 | - | More active | [1] |

| (-)-P7C3-S243 | 3 mg/kg/day (complete protection in TBI model) | More active | [8] |

| (+)-P7C3-S243 | 3 mg/kg/day (no efficacy in TBI model) | Less active | [8] |

| Compound 4 (lacking N-phenyl ring) | - | Reduced activity | [1] |

| Compound 6 (both bromines replaced with methyl) | - | Nearly inactive | [1] |

| Compound | Doxorubicin Toxicity Protection (Cell-based Assay) | NAMPT Enzymatic Activity Enhancement | Reference |

| P7C3-A20 | Protects U2OS cells | Dose-dependent activation | [7][9] |

| (-)-P7C3-S243 | More active than (+)-enantiomer | - | [9] |

| (+)-P7C3-S243 | Less active than (-)-enantiomer | - | [9] |

| P7C3-S6 (inactive analog) | No protection | No enhancement | [9] |

| P7C3-S117 (inactive analog) | No protection | No enhancement | [9] |

Key Experimental Protocols

The elucidation of the P7C3 mechanism of action and the role of the carbazole moiety has been made possible through a series of key experiments.

In Vivo Hippocampal Neurogenesis Assay

This assay was instrumental in the initial discovery of P7C3 and is used to assess the neurogenic and neuroprotective properties of its analogs in living animals.

-

Animal Model: Adult male mice are typically used.

-

Compound Administration: Test compounds are administered systemically, for example, via intraperitoneal (IP) injection or oral gavage, over a defined period (e.g., 7 days).

-

Labeling of Newborn Neurons: To label proliferating cells, the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is injected.

-

Tissue Processing and Analysis: After the treatment period, the animals are euthanized, and their brains are sectioned. Immunohistochemistry is performed using antibodies against BrdU and neuronal markers (e.g., NeuN) to quantify the number of surviving newborn neurons in the dentate gyrus of the hippocampus.

Target Identification via Photocrosslinking and Click Chemistry

This powerful technique was employed to identify NAMPT as the direct binding target of P7C3.

-

Probe Synthesis: A derivative of P7C3, such as P7C3-S326, is synthesized to include a benzophenone moiety for photocrosslinking and an alkyne group for subsequent "click" chemistry.[7]

-

Photocrosslinking: The probe is incubated with cell lysates or purified proteins. Upon exposure to UV light, the benzophenone group forms a covalent bond with the interacting protein.

-

Click Chemistry: An azide-containing reporter molecule (e.g., a fluorescent dye or biotin) is then attached to the alkyne group on the probe via a copper-catalyzed cycloaddition reaction.

-

Target Identification: The labeled protein can then be visualized by in-gel fluorescence or purified using affinity chromatography (if a biotin tag was used) and identified by mass spectrometry. Competition experiments with active and inactive P7C3 analogs are used to confirm the specificity of the interaction.[9][12]

NAMPT Enzymatic Activity Assay

This in vitro assay directly measures the effect of P7C3 compounds on the enzymatic activity of NAMPT.

-

Reaction Components: The assay is typically performed in a coupled enzyme system. Recombinant human NAMPT, nicotinamide (the substrate), ATP, and phosphoribosyl pyrophosphate (PRPP) are included. The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is then converted to NAD+ by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase). The production of NAD+ is then measured by a third enzyme, such as alcohol dehydrogenase, which reduces NAD+ to NADH, leading to a change in absorbance at 340 nm.

-

Compound Incubation: Test compounds are incubated with the reaction mixture.

-

Data Analysis: The rate of NADH production is monitored over time to determine the enzymatic activity of NAMPT in the presence and absence of the test compound. Dose-response curves are generated to determine the potency of the compound as a NAMPT activator.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of P7C3 and a representative experimental workflow for target identification.

Caption: P7C3 signaling pathway.

Caption: P7C3 target identification workflow.

References

- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Neuroprotective efficacy of P7C3 compounds in primate hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]

- 7. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The neuroprotective compound P7C3-A20 promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of P7C3 against spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol

An In-depth Technical Guide to 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol, commonly known as P7C3, is a synthetic aminopropyl carbazole derivative that has garnered significant attention in the scientific community for its potent neuroprotective properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of P7C3. A key focus is placed on its primary mechanism of action, the activation of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. This guide also explores a secondary mechanism related to its potential as an anti-cancer agent. Detailed experimental protocols for relevant biological assays and data are presented to facilitate further research and development of this promising therapeutic compound.

Physical and Chemical Properties

3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol is a solid organic compound with the molecular formula C21H18Br2N2O.[1] Its structure features a dibrominated carbazole core linked to an ethanol group and a phenylaminomethyl side chain.

Table 1: Physical and Chemical Properties of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol

| Property | Value | Reference |

| Molecular Formula | C21H18Br2N2O | [1] |

| Molecular Weight | 474.19 g/mol | |

| Appearance | Solid | [1] |

| CAS Number | 301353-96-8 | |

| Synonyms | P7C3, 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol | |

| Solubility | Soluble in DMSO (95 mg/mL) | [2] |

Note: A specific melting point and boiling point have not been definitively reported in the reviewed literature.

Synthesis

A potential synthetic workflow is outlined below:

References

P7C3-Mediated Activation of Nicotinamide Phosphoribosyltransferase (NAMPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopropyl carbazole compound P7C3 and its derivatives have emerged as promising neuroprotective agents. Their mechanism of action is primarily attributed to the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, P7C3 compounds elevate intracellular NAD+ levels, a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. This technical guide provides an in-depth overview of the core aspects of P7C3-mediated NAMPT activation, including its mechanism of action, downstream signaling effects, and potential off-target interactions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a pivotal role in a myriad of biological processes. It exists in an oxidized (NAD+) and a reduced (NADH) form, acting as a critical hydride transfer molecule in redox reactions central to metabolism. Beyond its role in bioenergetics, NAD+ serves as a substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157, thereby regulating a wide range of cellular functions such as DNA repair, chromatin remodeling, and immune responses.

A decline in cellular NAD+ levels has been implicated in aging and a variety of pathological conditions, including neurodegenerative diseases. Consequently, strategies to augment NAD+ levels have garnered significant interest as potential therapeutic interventions. One such strategy involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary salvage pathway for NAD+ synthesis from nicotinamide.

The P7C3 family of aminopropyl carbazole compounds was identified through an unbiased in vivo screen for agents that promote neurogenesis.[1] Subsequent studies revealed that the neuroprotective effects of P7C3 and its more potent analog, P7C3-A20, are mediated through the activation of NAMPT and the subsequent increase in intracellular NAD+ concentrations.[1][2] This guide provides a comprehensive technical overview of the activation of NAMPT by P7C3, intended for researchers and professionals in the fields of neuroscience and drug development.

Mechanism of Action: P7C3 as a NAMPT Activator

The precise mechanism by which P7C3 activates NAMPT is a subject of ongoing investigation, with evidence supporting both direct and indirect modes of action.

Evidence for Direct Allosteric Activation

Initial studies suggested that P7C3 and its analogs directly bind to and allosterically activate NAMPT. Photocrosslinking experiments using a P7C3 derivative identified NAMPT as a direct binding partner.[1] Furthermore, in vitro enzyme activity assays with purified recombinant NAMPT demonstrated that active P7C3 variants enhance its enzymatic activity.[1] This has led to the hypothesis that P7C3 binds to a site on NAMPT distinct from the active site, inducing a conformational change that increases its catalytic efficiency.

Evidence for Indirect or Transient Interaction

More recent studies utilizing cellular thermal shift assays (CETSA) have presented conflicting evidence. These studies suggest that P7C3-A20 may only transiently or indirectly interact with NAMPT, as it did not consistently induce a thermal stabilization of the enzyme, a hallmark of direct ligand binding.[3] These findings raise the possibility that P7C3's effects on NAMPT activity could be mediated through an upstream regulator or by influencing the cellular environment to favor NAMPT function.

Quantitative Analysis of NAMPT Activation

The potency of P7C3 and its analogs in activating NAMPT has been characterized in various studies. The following table summarizes key quantitative data.

| Compound | Assay Type | Cell/System | EC50 | Fold Activation | Reference |

| P7C3-A20 | In vitro NAMPT activity | Purified recombinant NAMPT | Not explicitly stated | Dose-dependent increase | [1] |

| (-)-P7C3-S243 | In vitro NAMPT activity | Purified recombinant NAMPT | More active than racemate | Dose-dependent increase | [1] |

| P7C3-A20 | Cellular NAD+ levels | Doxorubicin-treated U2OS cells | ~1 µM | Dose-dependent restoration | [1] |

| P7C3-A20 | Cellular NAD+ levels | Primary cortical neurons | 100 nM | Partial rescue of doxorubicin-induced depletion | [4] |

| P7C3-A20 | Tissue NAD+ levels | Rat sciatic nerve (PTX model) | 20 mg/kg/day (i.p.) | Significant recovery | [2] |

Downstream Signaling Pathways

The elevation of intracellular NAD+ levels by P7C3-mediated NAMPT activation has profound effects on downstream signaling pathways, primarily through the modulation of NAD+-dependent enzymes such as sirtuins and PARPs.

Sirtuin Activation

Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that regulate a wide array of cellular processes, including gene expression, metabolism, and stress responses. The activity of sirtuins is directly dependent on the availability of NAD+. By increasing the intracellular NAD+ pool, P7C3 can enhance sirtuin activity.

One of the key sirtuins implicated in neuroprotection is SIRT1. Activated SIRT1 can deacetylate and thereby modulate the activity of numerous substrates, including:

-

p53: Deacetylation of p53 by SIRT1 inhibits its pro-apoptotic activity, promoting cell survival.[5]

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): Deacetylation of PGC-1α enhances its activity, leading to increased mitochondrial biogenesis and function.

-

NF-κB: SIRT1-mediated deacetylation of the p65 subunit of NF-κB suppresses its transcriptional activity, leading to a reduction in inflammation.[6]

Modulation of PARP Activity

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and cell death signaling. PARP1, the most abundant member, is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. This process is crucial for the recruitment of DNA repair machinery.

While severe DNA damage can lead to hyperactivation of PARP1 and depletion of NAD+, ultimately causing cell death, a sufficient supply of NAD+ is essential for its DNA repair functions. By maintaining the NAD+ pool, P7C3 can support the appropriate level of PARP1 activity required for efficient DNA repair, thereby preventing neuronal apoptosis in the face of genotoxic stress.

Experimental Protocols

In Vitro NAMPT Activity Assay (Bioluminescent)

This protocol is adapted from commercially available kits and published literature.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

NMNAT (Nicotinamide mononucleotide adenylyltransferase)

-

Alcohol dehydrogenase (ADH)

-

Luciferase-based detection reagent (e.g., NAD/NADH-Glo™ Assay)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well white, opaque microplates

Procedure:

-

Prepare Reagent Mix: In the assay buffer, prepare a master mix containing NAM, PRPP, ATP, NMNAT, and ADH at their final desired concentrations.

-

Compound Addition: Add the P7C3 compound or vehicle control to the wells of the microplate.

-

Enzyme Addition: Add the recombinant NAMPT enzyme to the wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Add the luciferase-based detection reagent to each well according to the manufacturer's instructions. This reagent contains luciferase and its substrate, which will produce a luminescent signal in the presence of NADH generated by the coupled enzyme reactions.

-

Measurement: Measure the luminescence using a plate reader. The intensity of the luminescent signal is proportional to the NAMPT activity.

Cellular NAD+ Quantification by HPLC

This protocol provides a general guideline for the extraction and quantification of NAD+ from cultured cells or tissue samples using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells or tissue samples

-

Perchloric acid (PCA), ice-cold

-

Potassium carbonate (K₂CO₃)

-

Phosphate buffer (for mobile phase)

-

Methanol (for mobile phase)

-

HPLC system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Sample Collection and Lysis:

-

For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume of ice-cold PCA (e.g., 0.6 M).

-

For tissue samples, homogenize the tissue in ice-cold PCA.

-

-

Protein Precipitation: Incubate the samples on ice for 15 minutes to allow for protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Neutralization: Carefully collect the supernatant and neutralize it by adding K₂CO₃. The pH should be adjusted to approximately 6.5-7.0.

-

Centrifugation: Centrifuge again to pellet the potassium perchlorate precipitate.

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the sample onto the C18 column.

-

Elute the sample using a gradient of phosphate buffer and methanol.

-

Detect NAD+ by its UV absorbance at 260 nm.

-

-

Quantification: Determine the concentration of NAD+ in the sample by comparing the peak area to a standard curve generated with known concentrations of NAD+. Normalize the results to the initial cell number or tissue weight.

Potential Off-Target Effects

A cellular thermal shift assay coupled with mass spectrometry (CETSA-MS) has been employed to investigate the off-target profile of P7C3-A20.[3] While the interaction with NAMPT was found to be transient, the study identified several potential off-target proteins, primarily molecular chaperones located in the endoplasmic reticulum, including:

-

Endoplasmin (HSP90B1)

-

Glucose-regulated protein 78 kDa (HSPA5/GRP78)

-

Hypoxia up-regulated protein 1 (HYOU1)

-

Protein disulfide-isomerases (PDIA4, PDIA6)

The interaction with these chaperone proteins suggests that part of the neuroprotective effect of P7C3 could be mediated through the enhancement of cellular protein folding capacity and stress response pathways. Further validation of these off-target interactions is necessary to fully understand the complete pharmacological profile of P7C3.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: P7C3 activates NAMPT in the NAD+ salvage pathway.

Caption: Workflow for evaluating P7C3's effect on NAMPT.

Caption: Downstream effects of P7C3-mediated NAD+ increase.

Conclusion

The P7C3 family of compounds represents a promising therapeutic strategy for neurodegenerative diseases by targeting the fundamental cellular process of NAD+ biosynthesis. Their ability to activate NAMPT and subsequently elevate NAD+ levels offers a mechanism to counteract the age-related and disease-associated decline in this critical coenzyme. While the precise molecular interaction between P7C3 and NAMPT requires further clarification, the downstream consequences of increased NAD+ on sirtuin and PARP activity provide a strong rationale for its neuroprotective effects. The potential for off-target effects, particularly on cellular chaperones, warrants further investigation and may reveal additional mechanisms contributing to the beneficial actions of P7C3. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of P7C3 and other NAMPT activators.

References

- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of P7C3 and Its Analogs: A Technical Guide to a Promising Class of Neuroprotective Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopropyl carbazole compound P7C3 has emerged as a significant lead in the quest for effective neuroprotective therapeutics. Discovered through an unbiased in vivo screen for agents that enhance adult hippocampal neurogenesis, P7C3 and its subsequently developed analogs have demonstrated remarkable efficacy in a range of preclinical models of neurodegenerative diseases and neuronal injury.[1][2][3] The mechanism underlying their neuroprotective action has been identified as the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[4] This activation boosts cellular NAD+ levels, conferring protection against neuronal death. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) within the P7C3 series, details key experimental protocols for their evaluation, and illustrates the core signaling pathways and discovery workflows.

Core Scaffold and Key Structural Features

The foundational structure of the P7C3 series is an aminopropyl carbazole scaffold. Systematic medicinal chemistry efforts have elucidated the key structural motifs crucial for its neuroprotective activity. The core scaffold consists of a central carbazole ring, a three-carbon aliphatic linker, a secondary alcohol, and a terminal aniline ring. Modifications to each of these regions have been explored to optimize potency, bioavailability, and other drug-like properties.[2]

Structure-Activity Relationship (SAR) Analysis

The neuroprotective and proneurogenic activity of P7C3 analogs has been primarily assessed through in vivo hippocampal neurogenesis assays, cell-based protection assays against toxins like doxorubicin, and direct enzymatic assays with purified NAMPT. The following tables summarize the available quantitative and qualitative SAR data.

Table 1: In Vivo Hippocampal Neurogenesis Activity of P7C3 Analogs

| Compound | Modification from P7C3 | Activity Relative to P7C3 | Notes |

| P7C3 | Parent Compound | - | Orally bioavailable, crosses the blood-brain barrier.[2][3] |

| 4 | Removal of N-phenyl ring | Reduced | Highlights the importance of the aniline moiety.[2] |

| 5 | Removal of central hydroxyl group | Reduced | Indicates the hydroxyl group is critical for activity.[2] |

| 6 | Replacement of both bromines with methyl groups | Nearly Inactive | Suggests that halogen substitution on the carbazole is important.[2] |

| 9 | Replacement of one bromine with a methyl group | Maintained | Shows some tolerance for substitution at this position.[2] |

| 10 | Addition of -OCH3 to aniline ring | Little effect alone | Synergistic with other modifications.[2] |

| P7C3-A20 (12) | Conversion of central hydroxyl to fluorine and addition of -OCH3 to aniline ring | Improved | Greater potency and stability.[1][2] |

| (-)-P7C3-S243 | Aniline replaced with aminopyridine functionality | Improved | Increased polarity, potent neuroprotection.[2][3] |

| (+)-P7C3-S243 | Enantiomer of (-)-P7C3-S243 | Much lower efficacy | Demonstrates stereospecificity of the biological target interaction.[2] |

| 15 | Conversion of secondary alcohol to a tertiary alcohol | Increased | Suggests potential for further modification at this position.[2] |

Table 2: NAMPT Activation and Cell Protection Data for Key P7C3 Analogs

| Compound | NAMPT Enzymatic Activity | Doxorubicin-Toxicity Protection | In Vitro Toxicity (IC50) |

| P7C3 | Active | Protective | - |

| P7C3-A20 | Dose-dependent activation | Protective | > 10 µM in cultured human cell lines[1] |

| (-)-P7C3-S243 | Active | More active than (+)-enantiomer | > 10 µM in cultured human cell lines[1] |

| (+)-P7C3-S243 | Less active | Less active than (-)-enantiomer | - |

Table 3: Pharmacokinetic Properties of Optimized P7C3 Analogs

| Compound | Blood-Brain Barrier Penetration | In Vivo Half-Life (T1/2) | Notes |

| P7C3-A20 | Yes | > 6 hours | Favorable pharmacokinetic profile.[1] |

| (-)-P7C3-S243 | Yes (nearly equal brain/plasma partitioning) | > 6 hours | Good bioavailability and brain exposure.[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of P7C3 analogs. The following are descriptions of the key assays cited in the literature.

In Vivo Hippocampal Neurogenesis Assay

This assay is designed to identify compounds that increase the net number of new neurons in the dentate gyrus of the hippocampus.

-

Animal Model: Adult male mice are typically used.

-

Compound Administration: Compounds are administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 7 days).

-

BrdU Labeling: To label dividing neural precursor cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into the DNA of replicating cells. This is typically done on specific days during the compound administration period.

-

Tissue Processing: After a "chase" period (e.g., 30 days) to allow for the maturation of the labeled cells into neurons, the animals are euthanized, and their brains are harvested. The brains are then fixed, sectioned, and prepared for immunohistochemistry.

-

Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify the newly born cells and a marker for mature neurons, such as Neuronal Nuclei (NeuN).

-

Quantification: The number of BrdU-positive and NeuN/BrdU double-positive cells in the dentate gyrus is quantified using stereological methods to determine the net increase in neurogenesis.

NAMPT Enzymatic Activity Assay

This is a coupled enzymatic assay used to measure the direct effect of P7C3 analogs on the activity of purified NAMPT.

-

Reagents: Recombinant human NAMPT enzyme, nicotinamide (NAM), ATP, phosphoribosyl pyrophosphate (PRPP), NMNAT (nicotinamide mononucleotide adenylyltransferase), alcohol dehydrogenase, and NAD+ are required.

-

Assay Principle: The assay measures the production of NADH. NAMPT converts NAM to NMN. NMN is then converted to NAD+ by NMNAT. Finally, alcohol dehydrogenase reduces NAD+ to NADH in the presence of ethanol. The increase in NADH is monitored by measuring the absorbance at 340 nm.

-

Procedure:

-

The reaction is initiated by mixing recombinant NAMPT with NAM, ATP, and PRPP in the presence of the test compound (P7C3 analog) or vehicle control.

-

The coupling enzymes (NMNAT and alcohol dehydrogenase) and their substrates are included in the reaction mixture.

-

The reaction progress is monitored by measuring the change in absorbance at 340 nm over time.

-

The rate of the reaction is calculated from the slope of the absorbance versus time curve. The activity of the test compound is expressed as the relative reaction rate compared to the vehicle control.[4]

-

Doxorubicin-Mediated Toxicity Cell Protection Assay

This cell-based assay is used to assess the cytoprotective effects of P7C3 analogs against a known toxin that induces NAD+ depletion.

-

Cell Line: A suitable human cell line, such as U2OS osteosarcoma cells, is used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the P7C3 analog for a short period (e.g., 2 hours).

-

Doxorubicin is then added to the wells at a range of concentrations to induce cytotoxicity.

-

The cells are incubated for a prolonged period (e.g., 72 hours).

-

-

Cell Viability Measurement: Cell viability is assessed using a standard method, such as the MTT assay or CellTiter-Glo luminescent cell viability assay.

-

Data Analysis: The protective effect of the P7C3 analog is determined by comparing the viability of cells treated with both the analog and doxorubicin to those treated with doxorubicin alone. The results are often expressed as a dose-response curve, from which parameters like the AC50 (the concentration for 50% of the maximal protection effect) can be derived.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the discovery process is essential for understanding the context of the SAR data.

References

The Genesis of a Neuroprotective Agent: A Technical Guide to the Discovery and Initial Screening of the P7C3 Compound Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial screening of the P7C3 series of aminopropyl carbazole compounds, a promising class of neuroprotective agents. The P7C3 story is a compelling case study in modern drug discovery, originating from a target-agnostic in vivo screen and culminating in the identification of a novel mechanism for promoting neuronal survival. This document details the core methodologies, presents key quantitative data, and visualizes the critical pathways and workflows involved in the foundational research of the P7C3 series.

The Unbiased Discovery: An In Vivo Screen for Neurogenesis

The P7C3 compound series was identified through a phenotype-based, target-agnostic screen in living mice.[1][2] This approach prioritized the desired biological outcome—the enhancement of hippocampal neurogenesis—over activity against a predetermined molecular target.[1] The initial screen of 1,000 small molecules identified an aminopropyl carbazole, designated P7C3, for its ability to increase the number of newborn neurons in the adult hippocampus.[1][2] Further investigation revealed that P7C3's proneurogenic effect was a result of its ability to protect newly formed neurons from apoptosis, rather than stimulating neural precursor proliferation.[1][3]

Experimental Workflow: Initial In Vivo Screen

Quantitative Analysis of Neuroprotective Efficacy

The initial screening and subsequent optimization of the P7C3 series involved both in vivo and in vitro assays to quantify their neuroprotective effects. The lead compound, P7C3, and its more potent analogs, P7C3-A20 and (-)-P7C3-S243, were evaluated for their ability to promote the survival of newborn neurons and protect cultured cells from toxin-induced death.

Table 1: Neuroprotective Activity of Key P7C3 Compounds

| Compound | In Vivo Neurogenesis Assay (% Increase Over Basal) | In Vitro "Dox:Tox" Protection Activity [(Sinf-S0)/AC50]¹ |

| P7C3 | ~100%[2] | 0.046 |

| P7C3-A20 | More potent than P7C3[3] | 0.201 |

| (-)-P7C3-S243 | More potent than P7C3[1] | 0.177 |

| (+)-P7C3-S243 | Less active enantiomer[1] | 0.022 |

¹Protection activity in the doxorubicin toxicity ("Dox:Tox") assay is a composite measure of a compound's efficacy (Sinf-S0) and potency (AC50), as described in Wang et al., 2014.[4] Higher values indicate greater protective activity. Data is derived from the supplementary information of the aforementioned publication.

Target Identification: Unveiling the Mechanism of Action

A critical step in the development of the P7C3 series was the identification of its molecular target. This was achieved through a photo-cross-linking approach using a specially designed analog, P7C3-S326.[5] This probe contained a benzophenone group for covalent cross-linking upon UV irradiation and an alkyne handle for subsequent "click" chemistry-based detection.[5] This unbiased approach led to the identification of Nicotinamide Phosphoribosyltransferase (NAMPT) as the direct binding partner of P7C3.[5]

Experimental Workflow: Target Identification via Photo-Cross-Linking

The NAMPT-NAD Salvage Pathway: The Core Mechanism

The identification of NAMPT as the target of P7C3 provided a clear mechanistic explanation for its neuroprotective effects. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[5][6] NAD+ is a critical coenzyme for cellular metabolism and energy production. By activating NAMPT, P7C3 compounds enhance the cellular levels of NAD+, thereby promoting cell survival, particularly under conditions of stress or injury that can deplete NAD+ stores.[5]

Signaling Pathway: The NAMPT-Mediated NAD+ Salvage Pathway

Detailed Experimental Protocols

In Vivo Hippocampal Neurogenesis Assay

This protocol is synthesized from the methodology described in the initial discovery of P7C3.[2]

-

Animal Housing and Compound Administration: Adult male mice are singly housed to maintain a consistent, low basal rate of neurogenesis. Test compounds, including P7C3 and its analogs, are administered daily for a period of 7 days via oral gavage or intraperitoneal injection.

-

BrdU Labeling: To label dividing cells, mice are given daily injections of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, for the duration of the compound administration.

-

Tissue Collection and Preparation: Following the treatment period, mice are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde. The brains are extracted, post-fixed, and cryoprotected in a sucrose solution.

-

Immunohistochemistry: Coronal sections of the hippocampus are prepared using a cryostat. Sections are stained with primary antibodies against BrdU (to identify new cells) and a marker for mature neurons, such as NeuN.

-

Quantification: The number of BrdU-positive and NeuN-positive cells in the dentate gyrus of the hippocampus is quantified using stereological methods. The net increase in neurogenesis is calculated by comparing the number of double-labeled cells in the treated groups to the vehicle-treated control group.

"Dox:Tox" (Doxorubicin Toxicity) Protection Assay

This in vitro assay was developed as a higher-throughput method to screen P7C3 analogs for their protective activity.[5]

-

Cell Culture: Human osteosarcoma (U2OS) cells are plated in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with a range of concentrations of the P7C3 analog for 2 hours.

-

Induction of Toxicity: Doxorubicin is added to the wells to induce NAD+ depletion and subsequent cell death. A dose-response curve for doxorubicin is typically performed to determine an appropriate concentration for the assay.

-

Incubation: The cells are incubated with the P7C3 analog and doxorubicin for 72 hours.

-

Viability Assessment: Cell viability is measured using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: The protective effect of the P7C3 analog is determined by its ability to rescue cells from doxorubicin-induced death. The data is used to calculate the half-maximal effective concentration (AC50) and the maximal protection (Sinf). A composite "protection activity" score is calculated using the formula (Sinf-S0)/AC50, where S0 is the baseline viability.[4]

Photo-Cross-Linking for Target Identification

This protocol is a synthesized representation of the methodology used to identify NAMPT as the target of P7C3.[5]

-

Probe and Cell Lysate Preparation: The photo-activatable P7C3 analog, P7C3-S326, is synthesized. A complex protein mixture is prepared by lysing cultured cells (e.g., H2122 cells).

-

Binding and Competition: The cell lysate is incubated with P7C3-S326 in the dark to allow binding to its target. For competition experiments, a molar excess of a non-photo-activatable, active P7C3 analog (e.g., P7C3-A20) is added to a parallel sample prior to the addition of P7C3-S326.

-

UV Irradiation: The samples are exposed to UV light (typically 365 nm) to induce the benzophenone moiety on P7C3-S326 to form a covalent bond with its binding partner.

-

Click Chemistry: A reporter tag, such as a biotin-azide or a fluorescent-azide, is "clicked" onto the alkyne handle of the now covalently bound P7C3-S326 probe.

-

Protein Separation and Detection: The proteins in the lysate are separated by SDS-PAGE. The reporter tag allows for the visualization of proteins that were covalently labeled by P7C3-S326. In the competition sample, the band corresponding to the specific target protein should show a significantly reduced signal, as the binding of P7C3-S326 was outcompeted.

-

Target Identification: The protein band of interest is excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry to identify the protein.

References

- 1. researchgate.net [researchgate.net]

- 2. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling 976 ToxCast Chemicals across 331 Enzymatic and Receptor Signaling Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Vivo Blood-Brain Barrier Permeability of P7C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P7C3 class of aminopropyl carbazole compounds has emerged as a promising therapeutic avenue for a range of neurological disorders, predicated on their potent neuroprotective properties. A critical determinant of their therapeutic efficacy for central nervous system (CNS) conditions is the ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the in vivo BBB permeability of P7C3 and its key analogs, P7C3-A20 and (-)-P7C3-S243. It consolidates available pharmacokinetic data, details generalized experimental methodologies for assessing BBB penetration, and illustrates the key signaling pathway implicated in their mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study and application of this promising class of neuroprotective agents.

Introduction

The blood-brain barrier (BBB) presents a formidable challenge to the development of therapeutics for neurological diseases. This highly selective semipermeable border of endothelial cells prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. The P7C3 series of compounds, discovered through an unbiased in vivo screen for agents that enhance adult hippocampal neurogenesis, has demonstrated significant neuroprotective effects in various models of neurological disease, including Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[1] Their therapeutic potential is critically linked to their ability to penetrate the BBB and reach their target sites within the CNS. This guide summarizes the current understanding of the in vivo BBB permeability of P7C3 and its derivatives.

Quantitative Data on Blood-Brain Barrier Permeability

The ability of P7C3 and its analogs to cross the BBB has been confirmed in several preclinical studies. While extensive quantitative data, such as precise permeability coefficients, are not consistently available across all compounds in the public domain, the existing evidence strongly supports their CNS bioavailability.

One of the most direct pieces of evidence comes from studies of the highly active analog, (-)-P7C3-S243, which has been shown to partition nearly equally between the brain and plasma following oral administration.[2] This suggests a brain-to-plasma concentration ratio of approximately 1, indicating excellent BBB penetration.

For the parent compound, P7C3, and its other well-studied analog, P7C3-A20, qualitative statements confirm their ability to cross the BBB.[1][2] Pharmacokinetic studies have been conducted, though specific brain-to-plasma ratios are not always reported. For instance, P7C3 has been described as 32% orally bioavailable with a half-life of 6.7 hours after intraperitoneal administration and is known to readily cross the BBB.[3] While direct quantitative comparisons are limited by the available data, the collective evidence underscores the favorable pharmacokinetic profile of the P7C3 class for CNS applications.

| Compound | Administration Route | Species | Brain-to-Plasma Ratio | Plasma Concentration (Cmax) | Half-Life (T1/2) | Oral Bioavailability | Reference |

| P7C3 | Intraperitoneal (IP) | Mouse | Data not available | Data not available | 6.7 hours | 32% | [3] |

| P7C3-A20 | Oral | Rat | Data not available | 1155 ng/mL (10 mg/kg) | > 6 hours | Data not available | [2] |

| Oral | Non-human primate | Data not available | 963-2320 ng/mL (10 mg/kg) | Data not available | Data not available | ||

| (-)-P7C3-S243 | Oral | Mouse | ~1 | Data not available | > 6 hours | Data not available | [2] |

Note: The table summarizes available data. "Data not available" indicates that specific quantitative values were not found in the reviewed literature.

Experimental Protocols

The assessment of BBB permeability of compounds like P7C3 in vivo typically involves a series of standardized procedures. Below is a generalized methodology representing a typical experimental workflow.

Animal Models and Compound Administration

-

Animal Models: Studies commonly utilize adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Formulation: P7C3 and its analogs are often formulated in a vehicle suitable for the chosen route of administration. A common vehicle for oral gavage is a mixture of corn oil and flavored syrup, while for intraperitoneal injections, a solution containing DMSO, Cremophor EL, and saline is frequently used.

-

Administration:

-

Oral (PO): Compounds are administered via oral gavage using a ball-tipped feeding needle. The volume is calculated based on the animal's body weight.

-

Intraperitoneal (IP): Injections are made into the peritoneal cavity.

-

Sample Collection and Processing

-

Time Points: Blood and brain tissue are collected at various time points after compound administration to determine the pharmacokinetic profile.

-

Blood Collection: Blood is typically collected via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Brain Tissue Collection: Following blood collection, animals are transcardially perfused with saline to remove blood from the brain vasculature. The brain is then excised, and specific regions or the entire brain can be homogenized.